molecular formula C8H8ClN3O3 B13625991 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride

Cat. No.: B13625991
M. Wt: 229.62 g/mol
InChI Key: IGGNYAIGOQOTEZ-UHFFFAOYSA-N
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Description

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a pyridine ring, with various functional groups that contribute to its chemical reactivity and biological properties.

Chemical Reactions Analysis

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Scientific Research Applications

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride can be compared with other imidazopyridine derivatives, such as:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: Explored for cancer treatment.

    Miransertib: Investigated for Proteus syndrome.

These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of the imidazopyridine scaffold in drug discovery .

Properties

Molecular Formula

C8H8ClN3O3

Molecular Weight

229.62 g/mol

IUPAC Name

1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H7N3O3.ClH/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7;/h2-3H,1H3,(H,10,12)(H,13,14);1H

InChI Key

IGGNYAIGOQOTEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=CC(=O)N2)C(=O)O.Cl

Origin of Product

United States

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